Cas no 2228549-52-6 (3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-({(tert-Butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of both carboxylic acid and Boc-protected amine functionalities allows for further derivatization, making it valuable for peptide coupling and heterocyclic chemistry. The 1-methylpyrazole moiety contributes to its utility in medicinal chemistry, often serving as a scaffold for drug design. This compound is characterized by high purity and consistent performance, ensuring reliable results in synthetic applications.
3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid structure
2228549-52-6 structure
Product Name:3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
CAS No:2228549-52-6
MF:C17H21N3O4
MW:331.366344213486
CID:6143524
PubChem ID:165827563
Update Time:2025-06-28

3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
    • 2228549-52-6
    • 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
    • EN300-1873101
    • Inchi: 1S/C17H21N3O4/c1-17(2,3)24-16(23)18-14(11-8-6-5-7-9-11)12-10-13(15(21)22)20(4)19-12/h5-10,14H,1-4H3,(H,18,23)(H,21,22)
    • InChI Key: PBCYDANCHIOETD-UHFFFAOYSA-N
    • SMILES: O(C(NC(C1C=CC=CC=1)C1C=C(C(=O)O)N(C)N=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 331.15320616g/mol
  • Monoisotopic Mass: 331.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 93.4Ų

3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>

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Additional information on 3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction to 3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS No: 2228549-52-6)

3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 2228549-52-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole class, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a tert-butoxy carbonylamino moiety and a phenylmethyl group, contributes to its unique chemical properties and makes it a valuable intermediate in the synthesis of more complex molecules.

The tert-butoxy carbonylamino group is particularly noteworthy as it serves as a protective group for amino functions, ensuring stability during synthetic processes. This feature is crucial in multi-step syntheses where selective protection and deprotection are required. Additionally, the phenylmethyl group introduces hydrophobic interactions, which can influence the compound's solubility and binding affinity to biological targets. These characteristics make 3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of atoms in 3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid may contribute to its potential efficacy in these areas. For instance, the combination of the pyrazole core with the phenylmethyl group could enhance interactions with biological receptors, leading to improved pharmacological effects.

One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers are increasingly leveraging computational methods and high-throughput screening to identify promising candidates for drug development. The structural features of 3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid make it an attractive starting point for such investigations. By modifying its structure or exploring derivatives, scientists may uncover new compounds with enhanced potency and reduced side effects.

The synthesis of this compound involves several key steps that highlight the importance of careful chemical manipulation. The introduction of the tert-butoxy carbonylamino group requires precise control over reaction conditions to ensure optimal yield and purity. Similarly, the attachment of the phenylmethyl group necessitates a well-designed synthetic route that minimizes unwanted byproducts. These challenges underscore the skill required in organic synthesis and highlight the importance of advanced techniques such as chromatography and spectroscopy for characterizing intermediates and final products.

Recent advancements in synthetic chemistry have enabled more efficient and sustainable methods for producing complex molecules like 3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields. These innovations not only accelerate the discovery process but also align with global efforts to reduce environmental impact through greener chemistry practices.

The biological evaluation of this compound is another critical area of focus. Initial studies have suggested that it may exhibit desirable pharmacological properties due to its unique structure. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into tangible benefits for patients.

In conclusion, 3-({(tert-butoxy)carbonylamino}(phenyl)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 2228549-52-6) is a fascinating compound with significant potential in pharmaceutical research. Its structural features, combined with recent advancements in synthetic chemistry and drug discovery methodologies, make it an exciting candidate for further exploration. As research continues to uncover new applications for this molecule, it holds promise for contributing to the development of innovative treatments for various diseases.

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